1-(2,2-difluoroethyl)-1H-indazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

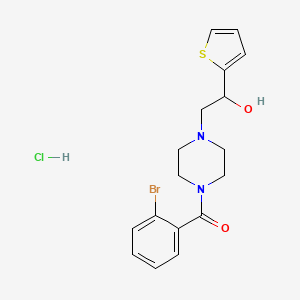

1-(2,2-difluoroethyl)-1H-indazol-3-amine is a useful research compound. Its molecular formula is C9H9F2N3 and its molecular weight is 197.189. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structure Analysis

- 1-Aryl-1H-indazoles, which are closely related to 1-(2,2-difluoroethyl)-1H-indazol-3-amine, have been synthesized using palladium-catalyzed cyclization of N-aryl-N'-(o-bromobenzyl)hydrazines (Song & Yee, 2001).

- The crystal structure of related 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide has been studied, providing insights into the structural properties of similar indazole derivatives (Lu et al., 2017).

Antitumor Activity

- Certain indazole derivatives, including those structurally similar to this compound, have shown effective inhibition on the proliferation of various cancer cell lines, indicating potential antitumor applications (Lu et al., 2020).

Functionalization and Derivative Synthesis

- N-difluoromethylindazoles, closely related to the compound , have been synthesized and studied for further functionalization possibilities, indicating the versatile nature of such compounds in chemical synthesis (Petko & Filatov, 2022).

- The efficient synthesis of various 3-aryl-1H-indazol-5-amine derivatives via Pd-catalyzed Suzuki–Miyaura cross-coupling reaction underlines the synthetic versatility of indazole compounds (Wang et al., 2015).

Mechanistic Insights and Catalysis

- Studies on silver(I)-mediated intramolecular oxidative C–H amination have enabled the efficient synthesis of various 1H-indazoles, suggesting potential applications in medicinal chemistry and demonstrating important mechanistic insights (Park et al., 2021).

Additional Applications

- Indazole derivatives have been utilized in designing and fabricating single and double alkyl-chain self-assembled monolayers for corrosion inhibition of copper, highlighting their application in material science (Qiang et al., 2018).

Mecanismo De Acción

Target of Action

The primary targets of 1-(2,2-difluoroethyl)-1H-indazol-3-amine are the Synaptic Vesicle 2 (SV2) proteins and the GABAA receptors . SV2 proteins are involved in the regulation of neurotransmitter release, while GABAA receptors play a crucial role in inhibitory neurotransmission.

Mode of Action

This compound interacts with its targets in a unique manner. It exhibits high affinity for SV2A, SV2B, and SV2C isoforms, with a greater affinity for SV2A than other antiepileptic drugs . Its interaction with SV2A is characterized by slower binding kinetics . At the GABAA receptors, it displays low to moderate affinity for the benzodiazepine site .

Biochemical Pathways

The compound affects the pathways involving SV2 proteins and GABAA receptors. By interacting with SV2 proteins, it can influence the release of neurotransmitters. Its interaction with GABAA receptors can modulate inhibitory neurotransmission

Pharmacokinetics

Similar compounds have been shown to be rapidly inactivated by cytidine deaminase (cd) metabolism, resulting in poor oral bioavailability

Result of Action

Its interaction with sv2 proteins and gabaa receptors suggests it may influence neurotransmitter release and inhibitory neurotransmission .

Propiedades

IUPAC Name |

1-(2,2-difluoroethyl)indazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N3/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13-14/h1-4,8H,5H2,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNGPDJTZXOKDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2CC(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole](/img/structure/B2381989.png)

![3-(1-(2-(4-chloro-2-methylphenoxy)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381993.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2381994.png)